molecular formula C20H19N3O4S B2609178 methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate CAS No. 1797224-73-7

methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate

Cat. No.: B2609178
CAS No.: 1797224-73-7
M. Wt: 397.45
InChI Key: MTZHKTMIURISEE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The compound was synthesized with a yield of 71% as a yellow solid . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates .


Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound has been involved in nitration reactions. For instance, 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were used to synthesize the corresponding 3-nitro derivatives .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .

Scientific Research Applications

Electropolymerization and Electrochromic Properties

A study by Almeida et al. (2017) discusses the synthesis and electrochromic characterization of a pyrrole derivative integrated with Methyl Red azo dye. The research showcases the electropolymerization of this derivative to create films with enhanced electrochromic properties, such as color change and stability, which could be significant for applications like pH sensors and electrochromic devices (Almeida et al., 2017).

Heterocyclic Synthesis Using Acidic Ionic Liquids

Shaterian and Ranjbar (2011) highlight the use of Brønsted acidic ionic liquids as catalysts for synthesizing highly substituted imidazoles, demonstrating an environmentally friendly approach to generating complex heterocyclic structures (Shaterian & Ranjbar, 2011).

Self-Assembled Monolayers for Polymer Enhancement

Research by Schneider et al. (2017) investigates the deposition of aromatic pyrrole derivatives as self-assembled monolayers to improve the properties of electropolymerized poly(pyrrole) layers, which is crucial for developing more efficient and durable polymeric materials (Schneider et al., 2017).

Coordination Chemistry

A study conducted by Bermejo et al. (2000) explores the coordination and electrochemical interaction of specific sulfonamido-benzene derivatives with nickel, offering insights into the complexation behavior and potential for creating novel metal-organic frameworks or catalytic systems (Bermejo et al., 2000).

Synthetic Versatility of Heterocyclic Derivatives

Stanovnik et al. (2006) present the transformation of a multifunctional reagent into various heterocyclic systems like pyridazine, pyrrole, and pyrazole derivatives, demonstrating the synthetic utility of such compounds in constructing complex molecular architectures (Stanovnik et al., 2006).

Properties

IUPAC Name

methyl 4-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-20(24)14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)18-13-21-19-6-3-11-23(18)19/h2,4-5,7-10,12-13,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZHKTMIURISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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